molecular formula C25H23F2N3O B2868378 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide CAS No. 478077-09-7

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide

Cat. No.: B2868378
CAS No.: 478077-09-7
M. Wt: 419.476
InChI Key: HYXYGDUZUHBOEN-UHFFFAOYSA-N
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Description

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide is a chemical compound with the CAS Registry Number 478077-09-7 . It has a molecular formula of C₂₅H₂₃F₂N₃O and a molecular weight of 419.48 g/mol . The compound is characterized by a complex structure featuring a [1,2'-bipyrrole] core that is substituted with benzyl and methyl groups, and further functionalized with a 2,6-difluorobenzamide moiety . This specific molecular architecture makes it a compound of interest in various chemical and pharmacological research applications, particularly in the synthesis and study of novel heterocyclic compounds. Researchers can utilize this chemical as a key intermediate or building block in medicinal chemistry projects, including the development of new therapeutic agents. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O/c1-17-18(2)30(16-19-9-4-3-5-10-19)25(29-13-6-7-14-29)20(17)15-28-24(31)23-21(26)11-8-12-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXYGDUZUHBOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base to form the benzyl-substituted pyrrole. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrroles.

Scientific Research Applications

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog: Thiophene-2-Carboxamide Derivative

A closely related analog, N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide (CAS: 478077-10-0), replaces the 2,6-difluorobenzamide group with a thiophene-2-carboxamide. Key differences include:

  • Molecular Weight : 389.52 (thiophene analog) vs. ~437.5 (estimated for the target compound, assuming similar backbone).
Feature Target Compound Thiophene Analog
Core Structure 2,6-Difluorobenzamide Thiophene-2-carboxamide
Molecular Weight ~437.5 (estimated) 389.52
Key Substituents Fluorine atoms, bipyrrole Thiophene, bipyrrole

Benzoylurea Derivatives with Antifungal/Antibacterial Activity

A series of N-(3-(((substituted-pyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamides (compounds 4h–4m) were synthesized and tested for antifungal and antibacterial activity . These compounds share the 2,6-difluorobenzamide group but differ in pyrimidine substituents (e.g., Cl, F, Br, CF₃). Key findings:

  • Activity Trends : Compound 4m (CF₃ substituent) showed the highest antifungal activity (MIC = 0.5 µg/mL against Candida albicans), suggesting electron-withdrawing groups enhance potency.
  • Structural Contrast : The target compound’s bipyrrole-benzyl group may offer steric or hydrophobic advantages over the pyrimidine-thioether linkage in 4h–4m.
Compound Pyrimidine Substituent Antifungal MIC (µg/mL) Antibacterial MIC (µg/mL)
4h 2-Cl, 5-OCH₃ 2.0 4.0
4m 2-CH₃, 6-CF₃ 0.5 1.0
Target Bipyrrole-benzyl Not reported Not reported

Agrochemical Benzamide Derivatives

Several benzamide-based insecticides and acaricides share the 2,6-difluorobenzamide core but differ in substituents:

  • Diflubenzuron: A urea-linked derivative (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) acts as a chitin synthesis inhibitor. It is classified as an environmentally hazardous substance (UN3082) due to its persistence .
  • Teflubenzuron and Flucycloxuron : These compounds feature dichlorophenyl or cyclopropylmethylene groups, respectively, and are used as insect growth regulators .
Compound Substituent Use Environmental Impact
Diflubenzuron 4-Chlorophenyl urea Insecticide Marine pollutant (Yes)
Target Compound Bipyrrole-benzyl Unknown Not reported
Flucycloxuron Cyclopropylmethylene-oxy-methylphenyl Acaricide Moderate persistence

Enzyme-Targeted 1,4-Naphthoquinone Hybrid

N-((Z)-4-adamantyl-thiazol-2-ylidene)-2,6-difluorobenzamide demonstrated potent enzyme inhibition (IC₅₀ = 12 nM against tyrosinase) due to its adamantyl-thiazole group. The target compound’s bipyrrole system may similarly enhance enzyme binding but through distinct hydrophobic interactions .

Biological Activity

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C23H23N3F2O
  • Molecular Weight: 397.44 g/mol
  • CAS Number: 478077-10-0

The compound is characterized by the presence of a bipyrrole moiety and difluorobenzamide structure, which are known to influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of difluorobenzamide exhibit antimicrobial properties. For instance, a study highlighted the efficacy of 2,6-difluorobenzamide derivatives as allosteric inhibitors of FtsZ, a protein crucial for bacterial cell division. These compounds showed enhanced potency compared to their non-fluorinated counterparts due to conformational stability induced by fluorine atoms .

Anticancer Potential

The bipyrrole structure has been associated with anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models needs further exploration but shows promise based on related compounds .

Biological Activity Data

Activity Type Mechanism Reference
AntimicrobialFtsZ inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionPotential inhibition of specific kinases

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various difluorobenzamide derivatives against Staphylococcus aureus strains, this compound demonstrated significant antibacterial activity. The study utilized standard disk diffusion methods and reported minimum inhibitory concentrations (MIC) that were lower than those observed for traditional antibiotics .

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